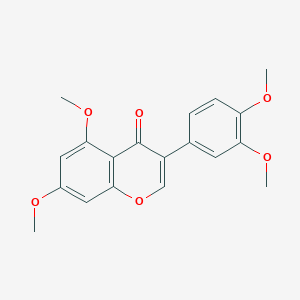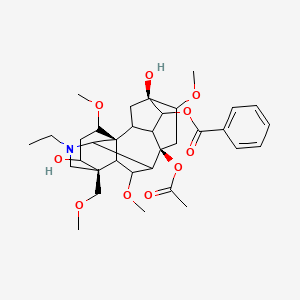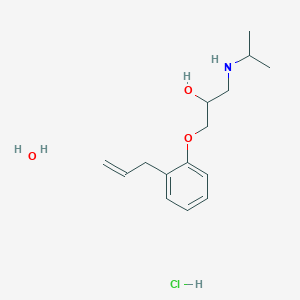
Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound with a unique structure that includes a nitro group, a methoxyacetyl group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through a nitration reaction, where the indene compound is treated with a mixture of concentrated nitric acid and sulfuric acid.
Methoxyacetylation: The methoxyacetyl group can be introduced through an acylation reaction, where the indene compound is treated with methoxyacetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxyacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Various acyl chlorides, bases like pyridine or triethylamine, room temperature to mild heating.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Compounds with different acyl groups replacing the methoxyacetyl group.
Scientific Research Applications
Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methoxyacetyl)-5-methylhexanoate: Similar in structure but with a different backbone.
(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid: Contains a methoxyacetyl group and is used in similar research applications.
Uniqueness
Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate is unique due to its indene backbone, which imparts specific chemical and biological properties. The presence of both nitro and methoxyacetyl groups allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-3-22-15(18)12-6-9-4-5-10(16(19)20)7-11(9)14(12)13(17)8-21-2/h4-5,7,12,14H,3,6,8H2,1-2H3 |
InChI Key |
CVCWQHBCPJUYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1C(=O)COC)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)

![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)



![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)

![3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate](/img/structure/B14784794.png)

